

An In-depth Technical Guide to Margaroleic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Margaroleic acid*

Cat. No.: *B1237907*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margaroleic acid, systematically known as (9Z)-heptadecenoic acid, is a monounsaturated odd-chain fatty acid. While less common than its even-chained counterparts, it has garnered scientific interest due to its presence in various natural sources and its notable antifungal properties. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, synthesis, and biological activities of **margaroleic acid**, with a focus on its mechanism of action as an antifungal agent. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Structure and Chemical Identity

Margaroleic acid is a carboxylic acid with a 17-carbon chain and a single cis-double bond located between the ninth and tenth carbon atoms.

- IUPAC Name: (Z)-heptadec-9-enoic acid[1]
- Synonyms: cis-9-Heptadecenoic acid, **Margaroleic acid**, 9Z-Heptadecenoic acid[1][2][3]
- CAS Number: 1981-50-6[1][2][3][4]

- Molecular Formula: $C_{17}H_{32}O_2$ [1][2][3][4]
- Molecular Weight: 268.43 g/mol [4]
- SMILES: CCCCCCC/C=C\CCCCCCCC(=O)O [1][2]

Physicochemical Properties

The physical and chemical properties of **margaroleic acid** are summarized in the table below.

Property	Value	Source
Physical State	Solid at room temperature	[1]
Melting Point	13-13.5 °C	[4]
Boiling Point	175 °C at 0.5 Torr	[4]
Density	0.902 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility		
Water	Insoluble	
Ethanol	Soluble [2][3][4]	
Methanol	207.81 g/L at 25°C	[2]
Isopropanol	330.66 g/L at 25°C	[2]
XLogP3-AA	6.9	[2]

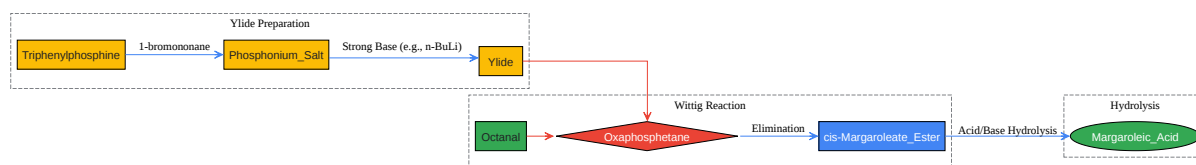
Synthesis of Margaroleic Acid

The synthesis of **margaroleic acid**, with its characteristic cis-double bond, can be achieved through established organic chemistry reactions. While specific protocols for **margaroleic acid** are not abundant in the reviewed literature, analogous syntheses of other cis-monounsaturated fatty acids suggest the following viable routes:

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To synthesize **margaroleic acid**, a phosphonium ylide would react with an aldehyde. A plausible retrosynthetic analysis suggests the disconnection at the double bond, leading to two synthons: an eight-carbon aldehyde (octanal) and a nine-carbon phosphonium ylide.

General Experimental Workflow for Wittig-based Synthesis:



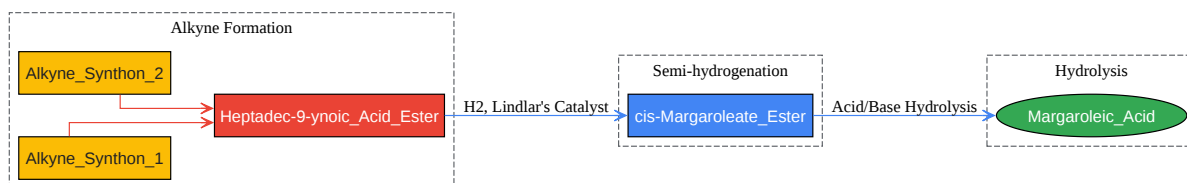
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **margaroleic acid** via the Wittig reaction.

Alkyne Semi-hydrogenation

Another common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

General Experimental Workflow for Alkyne Semi-hydrogenation:



[Click to download full resolution via product page](#)

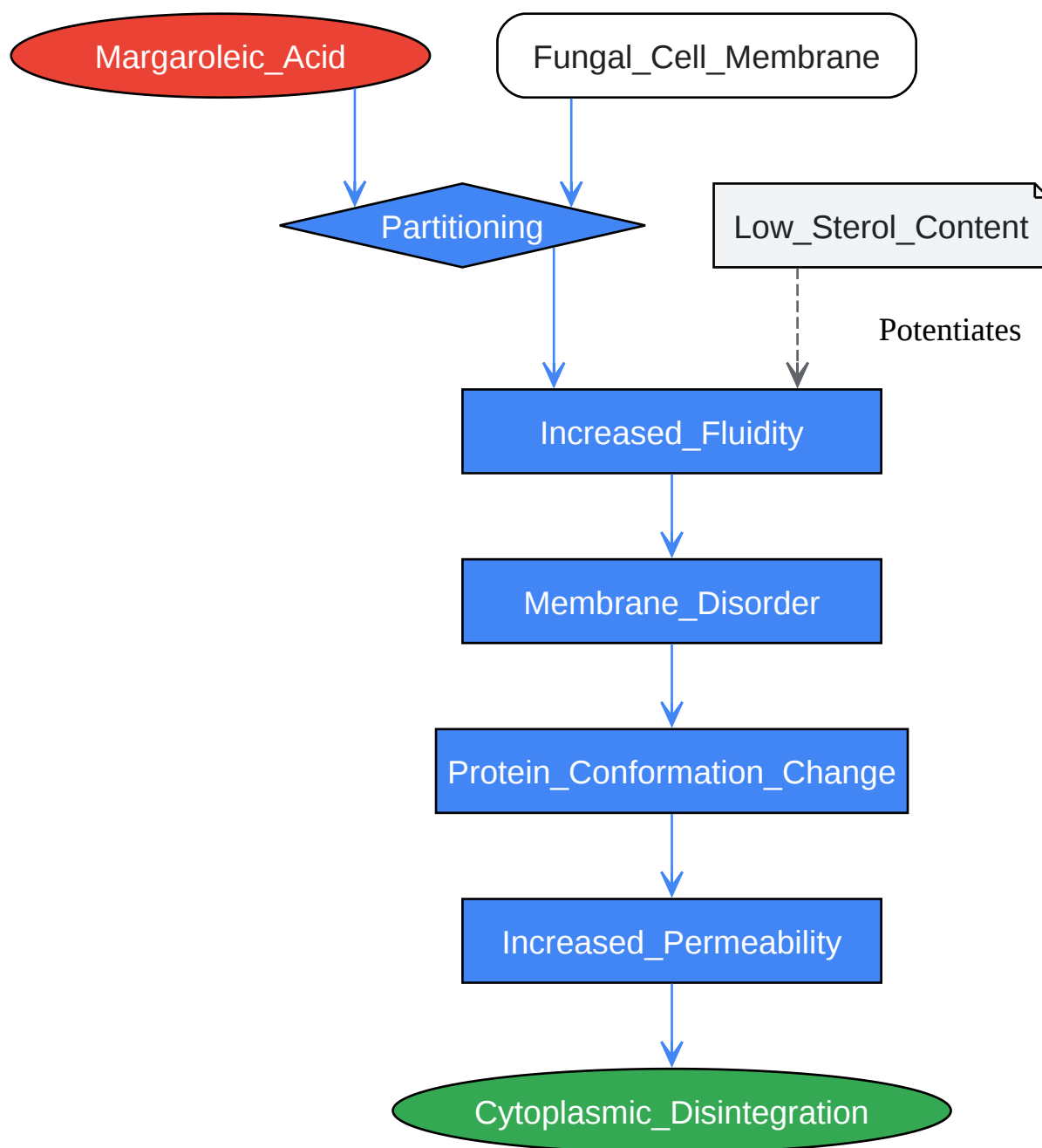
Caption: General workflow for the synthesis of **margaroleic acid** via alkyne semi-hydrogenation.

Biological Activity: Antifungal Properties

Margaroleic acid, produced by the yeast-like fungus *Pseudozyma flocculosa*, exhibits significant antifungal activity against a range of fungi.[4]

Proposed Mechanism of Antifungal Action

The primary mode of antifungal action of **margaroleic acid** is the disruption of the fungal cell membrane. The proposed mechanism involves a series of molecular events that lead to cytoplasmic disintegration. The sensitivity of a fungus to **margaroleic acid** is correlated with a low intrinsic sterol content in its membrane.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antifungal action of **margaroleic acid**.

Experimental Protocol for Antifungal Activity Assessment

The following protocol is based on methodologies used to study the antifungal effects of cis-9-heptadecenoic acid.

4.2.1. Fungal Growth Inhibition Assay

- **Inoculum Preparation:** Prepare a spore suspension or mycelial fragment suspension of the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth).
- **Treatment:** Add **margaroleic acid** (dissolved in a suitable solvent like ethanol or DMSO) to the fungal culture to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control cultures.
- **Incubation:** Incubate the treated and control cultures under optimal growth conditions (temperature, agitation).
- **Assessment of Inhibition:** Determine the fungal growth inhibition by measuring parameters such as dry weight of the mycelium, optical density of the culture, or by plating serial dilutions and counting colony-forming units (CFUs).

4.2.2. Analysis of Fungal Membrane Integrity

- **Lipid Extraction:** After treatment with **margaroleic acid**, harvest the fungal cells and extract the total lipids using a standard method such as the Bligh-Dyer extraction.
- **Lipid Analysis:** Analyze the lipid composition, particularly the sterol content, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
- **Membrane Fluidity Measurement:** Assess changes in membrane fluidity using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in fluidity is indicative of membrane disruption.

Spectroscopic Data

While detailed spectral data for **margaroleic acid** is not extensively published, general characteristics for fatty acids can be inferred.

- **^1H NMR:** Characteristic signals would be expected for the olefinic protons (~ 5.3 ppm), the α - and β -protons relative to the carboxyl group, the allylic protons, the long methylene chain, and the terminal methyl group.

- ^{13}C NMR: Resonances for the carboxyl carbon (~180 ppm), the olefinic carbons (~130 ppm), and the aliphatic carbons would be observed.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed, along with characteristic fragmentation patterns of fatty acids. For instance, in negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ would be prominent.^[1]

Conclusion

Margaroleic acid is a monounsaturated fatty acid with well-defined chemical and physical properties. Its most significant biological activity reported to date is its antifungal action, which proceeds through the disruption of the fungal cell membrane. The proposed mechanism, which is dependent on the sterol content of the fungal membrane, presents a potential target for the development of novel antifungal agents. The synthetic routes outlined provide a basis for obtaining this compound for further investigation. This guide serves as a foundational resource for researchers interested in exploring the chemical biology and therapeutic potential of **margaroleic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by *Pseudozyma flocculosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by *Pseudozyma flocculosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Margaroleic Acid: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1237907#margaroleic-acid-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com